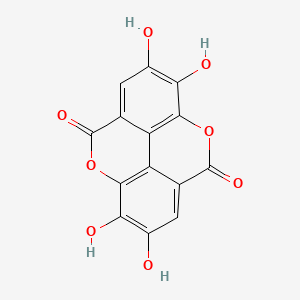

Ellagic Acid

Description

Properties

IUPAC Name |

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSDNFLWKVMVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6O8 | |

| Record name | ELLAGIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020557 | |

| Record name | Ellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992), Cream-colored solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | ELLAGIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ellagic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ellagic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in alcohol or water, Slightly soluble in alcohol; soluble in alkalies, in pyridine. Practically insoluble in ether | |

| Record name | ELLAGIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ellagic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELLAGIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.667 at 64 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | ELLAGIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Cream colored needles from pyridine | |

CAS No. |

476-66-4 | |

| Record name | ELLAGIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ellagic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ellagic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ellagic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ellagic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ellagic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ellagic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ellagic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELLAGIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19YRN3ZS9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ELLAGIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ellagic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

greater than 680 °F (NTP, 1992), Greater than 360°C, >360 °C, mp: >300 °C /Hydrate, technical grade/, > 360 °C | |

| Record name | ELLAGIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20329 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ellagic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELLAGIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ellagic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ellagic Acid's Anti-Cancer Mechanisms: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 19, 2025 – A comprehensive technical guide detailing the multifaceted mechanisms of action of ellagic acid in cancer cells has been compiled to serve as a critical resource for researchers, scientists, and drug development professionals. This document synthesizes current experimental evidence, providing an in-depth look at the signaling pathways modulated by this promising natural compound, alongside detailed experimental protocols and quantitative data to support further investigation and therapeutic development.

This compound, a naturally occurring polyphenol found in various fruits and nuts, has demonstrated significant potential as a cancer-preventive and therapeutic agent.[1][2] Its anti-cancer effects are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis and angiogenesis through the modulation of numerous signaling cascades.[3][4][5] This guide provides a structured overview of these mechanisms, supported by data from a wide range of in vitro and in vivo studies.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a variety of molecular pathways:

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases.[2][6] Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including pancreatic, prostate, and cervical cancer cells.[2][6][7] A key mechanism in this process is the inhibition of the pro-survival transcription factor NF-κB.[6][7][8]

-

Cell Cycle Arrest: A significant body of evidence indicates that this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S or G2/M phases.[1][9] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21 and p27.[1][2] For instance, in breast cancer cells, this compound has been shown to inhibit CDK6 and modulate the TGF-β/Smad3 signaling pathway, leading to G0/G1 arrest.[1][9][10]

-

Inhibition of Metastasis and Angiogenesis: this compound has been found to suppress the metastatic potential of cancer cells by inhibiting their migration and invasion.[3][5] This is partly achieved by downregulating the expression of matrix metalloproteinases (MMPs) and modulating pathways like the RUNX2/MMP1 axis in renal carcinoma cells.[11] Furthermore, this compound exhibits anti-angiogenic properties by inhibiting the VEGF/VEGFR2 signaling pathway and its downstream effectors, including the PI3K/Akt and MAPK pathways.[4][12]

Key Signaling Pathways Modulated by this compound

Several critical signaling pathways are targeted by this compound in its anti-cancer activity:

-

PI3K/Akt Pathway: This pathway, crucial for cell survival and proliferation, is a frequent target of this compound. By inhibiting the phosphorylation of Akt, this compound can suppress cancer cell growth and induce apoptosis in various cancers, including colon and prostate cancer.[13][14]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation, differentiation, and survival, is also modulated by this compound. Studies have shown that this compound can inhibit the phosphorylation of key MAPK members like ERK, contributing to its anti-proliferative effects.[4][14]

-

NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer progression by promoting cell survival and proliferation. This compound has been demonstrated to inhibit NF-κB activity, leading to the induction of apoptosis in cancer cells.[2][6][7][8]

-

TGF-β/Smad Pathway: In certain cancers, such as breast and colon cancer, this compound has been shown to induce cell cycle arrest and apoptosis by modulating the TGF-β/Smad signaling pathway.[10][15]

Quantitative Data on this compound's Efficacy

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, providing key quantitative data for comparative analysis.

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| Breast Cancer | MCF-7 | 29.12 ± 1.15 | [9] |

| Breast Cancer | MDA-MB-231 | 20.51 ± 1.22 | [9] |

| Ovarian Cancer | A2780 | 17.0 | [16] |

| Ovarian Cancer | A2780CisR | 36.3 | [16] |

| Osteogenic Sarcoma | HOS | ~21.5 (6.5 µg/mL) | [3] |

| Pancreatic Cancer | MIA PaCa-2 | 10-50 (range) | [6] |

| Pancreatic Cancer | PANC-1 | 10-50 (range) | [6] |

| Colon Cancer | SW-620 | 5, 20, 50 (inhibitory concentrations) | [1] |

| Renal Carcinoma | 786-O | Not specified (inhibition at 50 µM) | [11] |

| Renal Carcinoma | ACHN | Not specified (inhibition at 50 µM) | [11] |

| Target Protein | Cancer Cell Line | Effect of this compound | Reference |

| p-Akt | HCT-15 (Colon) | Downregulation | [13] |

| p-Akt | PC3 (Prostate) | Downregulation | [14] |

| p-ERK1/2 | PC3 (Prostate) | Downregulation | [14] |

| p-STAT3 | PC3 (Prostate) | Downregulation | [14] |

| NF-κB | MIA PaCa-2, PANC-1 (Pancreatic) | Decreased binding activity | [6] |

| Bax | LNCaP (Prostate), HeLa (Cervical) | Upregulation | [2] |

| Bcl-2 | LNCaP (Prostate) | Downregulation | [2] |

| Caspase-3 | PANC-1 (Pancreatic) | Activation | [3] |

| Cyclin D1 | PANC-1 (Pancreatic) | Downregulation | [3] |

| CDK2 | PANC-1 (Pancreatic) | Downregulation | [3] |

| CDK6 | PANC-1 (Pancreatic) | Downregulation | [3] |

| MMP1 | 786-O, ACHN (Renal) | Downregulation | [11] |

| RUNX2 | 786-O, ACHN (Renal) | Downregulation | [11] |

| VEGF | LNCaP (Prostate) | Decreased levels | [17] |

| p-VEGFR2 | MDA-MB-231 (Breast) | Downregulation | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided to facilitate reproducibility and further research.

MTT Assay for Cell Viability

This protocol assesses the effect of this compound on cancer cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][19]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[18]

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of changes in apoptosis-related proteins following this compound treatment.

-

Cell Lysis: Treat cancer cells with various concentrations of this compound for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Transwell Invasion Assay

This protocol is used to assess the effect of this compound on the invasive potential of cancer cells.

-

Chamber Preparation: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.[20]

-

Cell Preparation: Harvest cancer cells and resuspend them in a serum-free medium. Pre-treat the cells with different concentrations of this compound if required.

-

Cell Seeding: Seed the prepared cells (e.g., 2.5 - 5 x 10^4 cells) in the upper chamber of the coated Transwell inserts.[20]

-

Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[20]

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator, allowing invasive cells to migrate through the Matrigel and the porous membrane.[20]

-

Cell Removal and Staining: Remove the non-invaded cells from the upper surface of the membrane with a cotton swab. Fix the invaded cells on the lower surface with methanol (B129727) and stain with a solution like 0.1% crystal violet.[20]

-

Quantification: Allow the inserts to air dry, and then count the number of stained, invaded cells in several random fields under a microscope. The results can be expressed as the average number of invaded cells per field.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound and Cancer Hallmarks: Insights from Experimental Evidence [mdpi.com]

- 3. Research progress on the anticarcinogenic actions and mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound as a potent anticancer drug: A comprehensive review on in vitro, in vivo, in silico, and drug delivery studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of β-CD-Ellagic Acid Microspheres and Their Effects on HepG2 Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Article | KnE Open [kneopen.com]

- 9. oncotarget.com [oncotarget.com]

- 10. This compound inhibits melanoma growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits Extracellular Acidity-Induced Invasiveness and Expression of COX1, COX2, Snail, Twist 1, and c-myc in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces DNA Damage and Apoptosis in Cancer Stem-like Cells and Overcomes Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A comprehensive review on this compound in breast cancer treatment: From cellular effects to molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journal.waocp.org [journal.waocp.org]

- 16. This compound and Resveratrol Prevent the Development of Cisplatin Resistance in the Epithelial Ovarian Cancer Cell Line A2780 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stackscientific.nd.edu [stackscientific.nd.edu]

- 18. benchchem.com [benchchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. snapcyte.com [snapcyte.com]

Ellagic Acid: A Technical Guide to In Vitro Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid, a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention in the scientific community for its pleiotropic therapeutic effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4] In vitro studies have been instrumental in elucidating the molecular mechanisms underlying these effects, revealing a complex interplay with numerous cellular signaling pathways. This technical guide provides an in-depth overview of the core in vitro signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development endeavors.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological activities by targeting multiple key signaling cascades involved in cell proliferation, survival, inflammation, and angiogenesis.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immune responses, and cell survival. In numerous cancer and inflammatory models, this compound has been shown to be a potent inhibitor of NF-κB activation.[2][3][4] In vitro studies have demonstrated that this compound can suppress the nuclear translocation of NF-κB subunits (p65 and p50) and inhibit the expression of downstream pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][5][6] This inhibition is often associated with the suppression of IκBα phosphorylation and degradation.

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers. This compound has been demonstrated to inhibit the PI3K/Akt signaling cascade in various cancer cell lines.[1][7] It has been shown to decrease the phosphorylation of Akt, a key downstream effector of PI3K, leading to the modulation of downstream targets involved in apoptosis and cell cycle regulation, such as Bcl-2 and caspase-3.[8]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, plays a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of this compound on the MAPK pathway appears to be cell-type dependent. In some cancer cells, this compound has been shown to inhibit the phosphorylation of ERK, thereby suppressing cell proliferation.[9] In other contexts, it can modulate JNK and p38 signaling to induce apoptosis.

Caption: this compound modulates the MAPK/ERK signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of several cancers, particularly colorectal cancer. In vitro studies have shown that this compound can downregulate the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[1] This leads to a reduction in the expression of β-catenin target genes, such as c-Myc and cyclin D1, thereby inhibiting cancer cell proliferation.[10]

Caption: this compound inhibits the Wnt/β-catenin pathway.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Signaling Pathway

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. This compound has been found to possess anti-angiogenic properties by directly inhibiting VEGFR-2 kinase activity.[9] This inhibition blocks downstream signaling cascades, including the MAPK and PI3K/Akt pathways in endothelial cells, leading to a reduction in proliferation, migration, and tube formation.[9]

Caption: this compound inhibits the VEGFR-2 signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature. It is important to note that experimental conditions such as incubation time and assay methods may vary between studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| A549-CD133- | Lung Cancer | 17.44 | 24 | MTT | [11] |

| A549-CD133+ | Lung Cancer Stem-like | 53.63 | 24 | MTT | [11] |

| SKOV3 | Ovarian Cancer | 19.4 | 24 | MTT | [11] |

| SKOV3 Spheroids | Ovarian Cancer Stem-like | 47.43 | 24 | MTT | [11] |

| MCF-7 | Breast Cancer | >250 | Not Specified | MTT | [12] |

| Caco-2 | Colon Cancer | Sensitive | 24 | Not Specified | [13] |

| DU 145 | Prostate Cancer | Not Specified | 24 | Not Specified | [13] |

Table 2: Effects of this compound on Protein/Gene Expression and Activity

| Cell Line | Target | Effect | Concentration | Method | Reference |

| Melanoma cells | NF-κB activity | Decreased | 25-100 µM | Luciferase Reporter Assay | [3] |

| Melanoma cells | IL-1β, IL-8 mRNA | Decreased | Not Specified | qRT-PCR | [3] |

| HCT-15 | p-Akt | Down-regulated | Not Specified | Western Blot | [8] |

| HCT-15 | Bax, Caspase-3 | Promoted expression | Not Specified | Western Blot | [8] |

| HCT-15 | Bcl-2 | Suppressed activity | Not Specified | Western Blot | [8] |

| HT29, HCT116 | β-catenin | Decreased expression | Not Specified | Western Blot | [1] |

| HUVECs | p-VEGFR-2 | Reduced expression | Not Specified | Western Blot | [9] |

| HUVECs | VEGFR-2 kinase activity | Suppressed | Not Specified | Kinase Assay | [9] |

| 786-O, ACHN | MMP1 mRNA & protein | Decreased | 50 µM | qRT-PCR, Western Blot | [14] |

| 786-O, ACHN | RUNX2 | Reduced expression | 50 µM | Western Blot | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to investigate the effects of this compound on cellular signaling pathways.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare various concentrations of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses the human renal carcinoma cell migration and invasion by targeting the RUNX2/MMP1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. promocell.com [promocell.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. This compound inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound suppresses the human renal carcinoma cell migration and invasion by targeting the RUNX2/MMP1 expression [medsci.org]

- 10. 21068 [banglajol.info]

- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Inhibits Bladder Cancer Invasiveness and In Vivo Tumor Growth | MDPI [mdpi.com]

- 13. Determining the effect of this compound on the proliferation and migration of pancreatic cancer cell lines - Kim - Translational Cancer Research [tcr.amegroups.org]

- 14. benchchem.com [benchchem.com]

Ellagic Acid's Potent Antioxidant Activity: An In-depth Technical Guide to the DPPH Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant activity of ellagic acid as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This compound, a naturally occurring polyphenol found in various fruits and nuts, has demonstrated significant potential as a powerful antioxidant.[1][2][3] This document details the experimental protocols for the DPPH assay, presents quantitative data on this compound's efficacy, and illustrates the underlying chemical mechanisms and experimental workflows.

Quantitative Analysis of this compound's DPPH Radical Scavenging Activity

The antioxidant capacity of this compound is frequently quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. The table below summarizes the DPPH radical scavenging activity of this compound from various studies, comparing it with standard antioxidants.

| Sample | IC50 Value | Concentration Range Tested | Solvent | Reference |

| This compound | ~50 µg/mL | 20-100 µmol/L | - | [4][5] |

| This compound | 31 µM | - | - | [2] |

| This compound | 17 ± 4 µM | - | Ethanol | [6] |

| This compound Nanoformulation | ~50 µg/mL | - | - | [5] |

| Ascorbic Acid (Standard) | ~12.5 µg/mL | - | - | [4][5] |

| Trolox (Standard) | 56 µM | - | - | [2] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

One study found that this compound exhibited a concentration-dependent DPPH radical scavenging activity ranging from 24.28% to 54.63%.[4][5] Another study reported that more than 75% of the DPPH radical was scavenged by this compound at concentrations between 0.8 and 100 µg/ml.[1]

Mechanism of DPPH Radical Scavenging by this compound

The antioxidant activity of this compound in the DPPH assay is primarily attributed to its ability to donate a hydrogen atom to the stable DPPH radical. This process neutralizes the free radical, converting it to a stable, non-radical molecule (DPPH-H). The delocalization of the spare electron in the DPPH radical is responsible for its deep purple color in solution, which absorbs at approximately 517 nm.[7] Upon reduction by an antioxidant like this compound, this color fades, and the decrease in absorbance is proportional to the extent of radical scavenging.[8] The thermodynamically favored mechanism for this reaction depends on the polarity of the solvent.[9] In benzene, a non-polar solvent, the hydrogen atom transfer (HAT) mechanism is favored.[9] In more polar solvents like water, the sequential proton loss electron transfer (SPLET) mechanism is the preferred pathway for the deprotonated forms of this compound.[9]

DPPH Radical Scavenging by this compound.

Experimental Protocol for DPPH Assay

The following is a generalized experimental protocol for determining the antioxidant activity of this compound using the DPPH assay, based on common methodologies found in the literature.[4][7]

1. Materials and Reagents:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol (99%)[6]

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

UV-Vis Spectrophotometer

-

96-well microplate or cuvettes

2. Preparation of Solutions:

-

DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol or ethanol.[7] This solution should be freshly prepared and kept in the dark to prevent degradation.

-

DPPH Working Solution: Dilute the DPPH stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[7]

-

This compound Solutions: Prepare a series of dilutions of this compound in the chosen solvent. The concentration range should be selected to generate a dose-response curve.

-

Standard Solutions: Prepare a series of dilutions of the standard antioxidant in the same manner as the this compound solutions.

3. Assay Procedure:

-

Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well of a 96-well plate or a cuvette.[4]

-

Add an equal volume (e.g., 100 µL) of the different concentrations of this compound or the standard antioxidant to the wells.[4]

-

For the blank, add the solvent instead of the sample.[4]

-

Incubate the plate in the dark at room temperature for a specified period (e.g., 20-30 minutes).[4][7]

-

Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[4]

4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity (RSA) is calculated using the following formula:

RSA (%) = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample (blank).

-

A_sample is the absorbance of the DPPH solution with the this compound or standard.

The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

DPPH Assay Experimental Workflow.

Broader Antioxidant and Biological Context

Beyond its DPPH radical scavenging ability, this compound exhibits a wide range of antioxidant activities.[3][10] It has been shown to inhibit lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX).[1] These multifaceted antioxidant properties contribute to its various reported biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[2] The potent free radical scavenging capacity of this compound underscores its potential for development as a therapeutic agent in conditions associated with oxidative stress.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Green Multi-Target Weapon That Reduces Oxidative Stress and Inflammation to Prevent and Improve the Condition of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Serum-based Approach for Evaluating Phytochemical Polyphenol this compound: Antioxidant and Cytotoxic Assessment by DPPH and MTT Assays [arccjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spectroscopic studies on the antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ellagic Acid: A Technical Guide to its Anti-inflammatory Effects on Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid (EA) is a naturally occurring polyphenolic compound found in numerous fruits and nuts, such as pomegranates, strawberries, and walnuts.[1][2] Structurally, it is a dilactone of hexahydroxydiphenic acid, typically produced from the hydrolysis of ellagitannins.[3] Emerging research has highlighted its potent anti-inflammatory, antioxidant, and neuroprotective properties.[4][5] In the context of immunology, macrophages play a central role in initiating and resolving inflammation. This compound has demonstrated significant potential in modulating macrophage activity, thereby attenuating inflammatory responses. This technical guide provides an in-depth overview of the mechanisms of action, quantitative effects, and experimental methodologies related to the anti-inflammatory properties of this compound on macrophages.

Core Mechanism: Modulation of Pro-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by intervening in key intracellular signaling cascades that are activated in macrophages upon encountering inflammatory stimuli like lipopolysaccharide (LPS). The primary targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines and mediators. In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription.

This compound has been shown to effectively inhibit this pathway.[1] Studies demonstrate that EA treatment prevents the LPS-induced phosphorylation and subsequent degradation of IκBα in RAW 264.7 macrophages.[1] This action blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB target genes, including TNF-α, IL-6, and IL-1β.[1][2]

Attenuation of MAPK Signaling Pathways

The MAPK family, including p38, JNK, and ERK, are critical regulators of inflammatory responses. LPS activation of macrophages leads to the phosphorylation and activation of these kinases, which in turn regulate the production of inflammatory mediators. This compound has been found to suppress the phosphorylation of p38, JNK, and ERK in LPS-stimulated microglial cells.[6][7] By inhibiting these MAPK pathways, this compound further reduces the expression of pro-inflammatory genes.[8][9] Specifically, the suppression of the p38 MAPK pathway has been linked to the inhibitory effects of this compound on osteoclast differentiation from macrophages.[8]

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of macrophages that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1. This compound has been shown to protect dopamine (B1211576) neurons by suppressing the activation of the NLRP3 inflammasome in microglia.[4][5] This inhibition leads to a reduction in the release of mature IL-1β, a potent pyrogen and inflammatory mediator.[4][10]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Macrophages

| Cell Line | Stimulus | EA Concentration | Measured Parameter | Result | Citation |

| RAW 264.7 | LPS (1 µg/mL) | 1, 2, 4 µg/mL | TNF-α, IL-6, IL-1β | Dose-dependent decrease in secretion. | [1][2][11] |

| RAW 264.7 | LPS (1 µg/mL) | 1, 2, 4 µg/mL | IL-10 | Dose-dependent increase in production. | [1][2][11] |

| RAW 264.7 | LPS | 50-200 µg/mL | Nitric Oxide (NO), PGE2 | Significant decrease in production. | [12] |

| BV-2 Microglia | LPS (1 µg/mL) | 50, 100 µM | p-ERK | Attenuation of LPS-induced phosphorylation. | [13] |

| BV-2 Microglia | LPS (1 µg/mL) | 50, 100 µM | TNF-α, Nitric Oxide (NO) | Concentration-dependent inhibition. | [13] |

| THP-1 (M1) | - | - | PTGS2 (COX-2) | Suppressed expression and direct enzyme inhibition (IC50 ~50 µM). | [14] |

| THP-1 (M1) | - | - | PGE2 | Suppressed production. | [14] |

Table 2: In Vivo Effects of this compound on Macrophage-Related Inflammation

| Animal Model | Condition | EA Dosage | Measured Parameter | Result | Citation |

| Mice | LPS-induced Acute Lung Injury | - | TNF-α, IL-6, IL-1β (BALF) | Decreased levels. | [2] |

| Mice | LPS-induced Acute Lung Injury | - | IL-10 (BALF) | Increased levels. | [2] |

| Mice | Acid-induced Acute Lung Injury | 10 mg/kg (p.o.) | Macrophage count (BALF) | 45% reduction at 48h (preventive); 33% reduction at 72h (therapeutic). | [15] |

| Mice | Allergic Airway Inflammation | 10 mg/kg (p.o.) | Macrophage count (BALF) | Significant reduction. | [16] |

| Rats | LPS-induced Neuroinflammation | 100 mg/kg (p.o.) | CD206, Arginase-1 (M2 markers) | Ameliorated LPS-induced reduction, promoting M2 polarization. | [13][17] |

| Mice | Adjuvant Induced Arthritis | - | IL-1β, TNF-α (serum) | Significant reduction. | [18] |

| Mice | Adjuvant Induced Arthritis | - | IL-10 (serum) | Significant increase. | [18] |

Experimental Protocols and Workflows

Reproducibility is key in scientific research. This section details common methodologies used to investigate the effects of this compound on macrophages.

In Vitro Macrophage Culture and Treatment

This protocol describes a typical experiment using the RAW 264.7 murine macrophage cell line.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Experimental Seeding: Cells are seeded into multi-well plates (e.g., 24-well or 96-well plates) at a specific density (e.g., 5 x 10^5 cells/mL) and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 2, 4 µg/mL). Cells are pre-treated with this compound for a specified duration (e.g., 24 hours).[2][11]

-

Stimulation: After pre-treatment, macrophages are stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), for a defined period (e.g., 24 hours).

-

Sample Collection: Following incubation, the cell culture supernatant is collected for cytokine analysis (ELISA), and the cells are lysed for protein (Western Blot) or RNA (RT-PCR) extraction.

Key Analytical Methodologies

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in cell culture supernatants or biological fluids like serum or bronchoalveolar lavage fluid (BALF).[12][18] Commercial ELISA kits are typically used according to the manufacturer's instructions.

-

Western Blot Analysis: Employed to detect and quantify specific proteins and their phosphorylation status. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of proteins like IκBα, p65, p38, JNK, and ERK.[1]

-

Real-Time Polymerase Chain Reaction (RT-PCR): Used to measure the mRNA expression levels of inflammatory genes. RNA is extracted from cells, reverse-transcribed into cDNA, and then quantified using specific primers for target genes.[2]

In Vivo Animal Models

-

LPS-Induced Acute Lung Injury (ALI) Model: Mice are treated with this compound (e.g., by oral gavage) prior to an intranasal or intratracheal challenge with LPS.[1] At specific time points after the challenge, BALF is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissue may also be collected for histological analysis.[15]

-

Adjuvant-Induced Arthritis (AIA) Model: Arthritis is induced in mice or rats by injection of an adjuvant. This compound treatment is administered, and its effect on disease progression is monitored by measuring paw swelling and analyzing serum levels of pro- and anti-inflammatory cytokines.[18]

Conclusion

This compound demonstrates robust anti-inflammatory effects on macrophages by targeting multiple, critical signaling pathways. Its ability to inhibit the NF-κB and MAPK cascades, suppress NLRP3 inflammasome activation, and promote a shift towards an anti-inflammatory M2 macrophage phenotype underscores its therapeutic potential. The quantitative data consistently show a dose-dependent reduction in pro-inflammatory mediators and an increase in anti-inflammatory cytokines, both in vitro and in vivo. The detailed protocols provided herein offer a framework for further investigation into the precise molecular interactions and potential clinical applications of this compound in managing inflammatory diseases. For drug development professionals, this compound represents a promising natural compound that warrants further exploration as a lead for novel anti-inflammatory agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Protects Dopamine Neurons via Inhibition of NLRP3 Inflammasome Activation in Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Protects Dopamine Neurons via Inhibition of NLRP3 Inflammasome Activation in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits RANKL-induced osteoclast differentiation by suppressing the p38 MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits VEGF/VEGFR2, PI3K/Akt and MAPK signaling cascades in the hamster cheek pouch carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound alleviates NLRP6/caspase-1/GSDMD-mediated inflammation and pyroptosis in rats post cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory and Antimicrobial Effect of this compound and Punicalagin in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral this compound attenuated LPS-induced neuroinflammation in rat brain: MEK1 interaction and M2 microglial polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound improves osteoarthritis by inhibiting PGE2 production in M1 macrophages via targeting PTGS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Effects of this compound on Acute Lung Injury Induced by Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Effects of Proresolution of this compound in an Experimental Model of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oral this compound attenuated LPS-induced neuroinflammation in rat brain: MEK1 interaction and M2 microglial polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Properties of Ellagic Acid in Alzheimer's Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and hyperphosphorylated tau-containing neurofibrillary tangles.[1] The multifactorial nature of AD, involving oxidative stress, neuroinflammation, and neuronal apoptosis, presents a significant challenge for therapeutic development.[2][3] Ellagic acid (EA), a naturally occurring polyphenol found in various fruits and nuts, has emerged as a promising multi-target agent with neuroprotective potential.[3][4] This technical guide provides an in-depth overview of the neuroprotective effects of this compound in preclinical Alzheimer's models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the efficacy of this compound in various Alzheimer's disease models.

Table 1: Effects of this compound on Cognitive Performance in Animal Models of Alzheimer's Disease

| Animal Model | Treatment Protocol | Behavioral Test | Key Findings | Reference |

| APP/PS1 Transgenic Mice | 50 mg/kg/day EA for 60 days (oral gavage) | Morris Water Maze | Decreased escape latency; Increased time in target quadrant and platform crossings. | [1] |

| Okadaic Acid-Induced Rats | 25 and 100 mg/kg/day EA for 3 weeks (oral) | Novel Object Recognition, Y-Maze, Barnes Maze | Attenuated cognitive abnormalities at 100 mg/kg dose. | [5][6] |

| AlCl₃-Induced AD Rats | 50 mg/kg EA for 4 weeks (oral) | Novel Object Recognition Test | Significantly increased discrimination index. | [7] |

| Scopolamine-Induced Dementia Mice | 400 mg/kg EA for 5 days (oral) | Step-through Test | 50% prevention of memory impairment. | [8] |

| 5xFAD Mice | 12-week EA treatment | Morris Water Maze, Contextual Fear Conditioning | Reduced escape latency, increased target quadrant crossings, and prolonged freezing time. | [9] |

| Colchicine-Induced Dementia Rats | 17.5 and 35 mg/kg EA for 25 days (oral) | Morris Water Maze, Elevated Plus Maze | Reduced escape latency and transfer latency; increased time in target quadrant. | [10] |

Table 2: Effects of this compound on Neuropathological and Biochemical Markers in Alzheimer's Disease Models

| Animal/Cell Model | Treatment Protocol | Biomarker | Key Findings | Reference |

| APP/PS1 Transgenic Mice | 50 mg/kg/day EA for 60 days | Aβ deposition, Tau phosphorylation (Ser199, Ser396), p-AKT, p-GSK3β (Tyr216) | Reduced Aβ plaques; Inhibited tau hyperphosphorylation; Increased p-AKT; Decreased p-GSK3β. | [1] |

| Okadaic Acid-Induced Rats | 100 mg/kg/day EA for 3 weeks | MDA, ROS, Caspases 1 & 3, TNF-α, AChE, BACE1, p-tau | Diminished levels of oxidative stress, apoptosis, and inflammatory markers; Reversal of p-tau. | [5][6] |

| AlCl₃-Induced AD Rats | 50 mg/kg EA for 4 weeks | SOD, GSH, TAC, Lipid Peroxidation | Increased serum SOD, GSH, and TAC; Decreased lipid peroxidation products. | [7] |

| Aβ (1-42)-Induced Rats | 70 µM and 140 µM EA (i.c.v.) | Aβ aggregation, p-Tau, Calpain, GSK-3β, CDK5, TNF-α, GFAP | Counteracted Aβ aggregation; Modulated Ca²⁺/Calpain/GSK-3β/CDK5 pathway; Reduced inflammation. | [11][12] |

| LPS-activated BV2 microglia | Pre-treatment with EA | TNF-α, NO, iNOS, p-p38, p-ERK, p-JNK, NF-κB | Decreased production of inflammatory mediators; Reduced phosphorylation of MAPKs and NF-κB expression. | [13] |

| 5xFAD Mice | 12-week EA treatment | Aβ levels, MDA, SOD, Bcl2/Bax ratio, Proinflammatory factors | Reduced Aβ levels; Increased SOD and modulated Bcl2/Bax ratio; Decreased proinflammatory factors. | [9] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's neuroprotective effects.

In Vivo Models and Behavioral Analysis

1. APP/PS1 Transgenic Mouse Model of AD

-

Animal Model: APP/PS1 double transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial AD, leading to age-dependent Aβ deposition and cognitive deficits.[1]

-

Treatment Protocol: Mice are administered this compound (e.g., 50 mg/kg/day) or vehicle via oral gavage for a specified duration (e.g., 60 consecutive days).[1]

-

Morris Water Maze (MWM) Test:

-

Apparatus: A circular tank (e.g., 180 cm in diameter) filled with opaque water containing a hidden platform submerged below the surface.[1][14]

-

Acquisition Phase: Mice undergo training trials for several consecutive days (e.g., 5 days), with multiple sessions per day. The time taken to locate the hidden platform (escape latency) is recorded.[1]

-

Probe Trial: Following the acquisition phase, the platform is removed, and mice are allowed to swim freely for a set time (e.g., 120 seconds). The number of times the mouse crosses the former platform location and the time spent in the target quadrant are measured to assess spatial memory.[1]

-

2. Okadaic Acid (OA)-Induced Sporadic AD Model

-

Induction: Rats receive an intracerebroventricular (ICV) injection of okadaic acid, a protein phosphatase inhibitor that induces hyperphosphorylation of tau and cognitive deficits, mimicking aspects of sporadic AD.[5][6]

-

Treatment Protocol: Post-induction, rats are treated with oral this compound (e.g., 25 and 100 mg/kg/day) for a defined period (e.g., 3 weeks).[5][6]

-

Behavioral Assessments:

-

Novel Object Recognition (NOR) Test: Assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.

-

Y-Maze Test: Evaluates spatial working memory by measuring the willingness of rodents to explore new environments.

-

Barnes Maze Test: A test of spatial learning and memory that is less stressful than the MWM as it does not involve swimming.

-

In Vitro Assays

1. Aβ Aggregation Inhibition Assay

-

Principle: To determine the ability of this compound to inhibit the aggregation of Aβ peptides in vitro.

-

Protocol:

-

Lyophilized Aβ (1-42) peptide is dissolved in a solvent like 3% ammonium (B1175870) hydroxide (B78521) to create a stock solution.[15]

-

The Aβ stock solution is diluted in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration.

-

This compound at various concentrations is co-incubated with the Aβ solution at 37°C for a specified period.

-

The extent of aggregation is monitored using techniques such as Thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid fibrils, or transmission electron microscopy (TEM) to visualize fibril morphology.[16]

-

2. BACE1 Inhibition Assay

-

Principle: To measure the inhibitory effect of this compound on the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of Aβ.[17]

-

Protocol (Enzymatic Assay):

-

Recombinant human BACE1 enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., sodium acetate, pH 4.5).[18]

-

A specific fluorescent peptide substrate for BACE1 is added to initiate the reaction.[19]

-

The increase in fluorescence, resulting from the cleavage of the substrate by BACE1, is monitored over time using a microplate reader.[18]

-

The rate of reaction is calculated for each concentration of this compound to determine the half-maximal inhibitory concentration (IC50).[18]

-

3. Anti-inflammatory Effects in Microglia

-

Cell Model: BV2 microglial cells, an immortalized murine microglia cell line, are commonly used.[13]

-

Protocol:

-

BV2 cells are pre-treated with various concentrations of this compound for a set duration (e.g., 24 hours).[13]

-

Neuroinflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for another period (e.g., 24 hours).[13][20]

-

The cell culture supernatant is collected to measure the levels of inflammatory mediators such as nitric oxide (NO) using the Griess assay and tumor necrosis factor-alpha (TNF-α) using an ELISA kit.[13]

-

Cell lysates are prepared for Western blot analysis to determine the expression levels of proteins involved in inflammatory signaling pathways, such as iNOS, MyD88, MAPKs (p38, ERK, JNK), and NF-κB.[13]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways implicated in the pathogenesis of Alzheimer's disease.

PI3K/AKT/GSK-3β Signaling Pathway

This compound has been shown to modulate the PI3K/AKT/GSK-3β pathway, which is crucial for neuronal survival and is dysregulated in AD.[1] Glycogen synthase kinase 3β (GSK-3β) is a key enzyme responsible for the hyperphosphorylation of tau protein.[1] this compound treatment leads to an increase in the phosphorylation of AKT at Ser473, which in turn inhibits GSK-3β activity by increasing its phosphorylation at an inhibitory site.[1] This deactivation of GSK-3β reduces tau hyperphosphorylation, a critical event in the formation of neurofibrillary tangles.[1][21]

Anti-inflammatory Signaling via MAPK and NF-κB

Neuroinflammation, mediated by activated microglia, is a key component of AD pathology.[22] this compound demonstrates potent anti-inflammatory properties by inhibiting the activation of microglia.[13] In LPS-stimulated microglial cells, this compound has been shown to suppress the production of proinflammatory cytokines and mediators like TNF-α and NO.[13][20] This is achieved by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK, and subsequently attenuating the activation of the transcription factor NF-κB, which is a master regulator of inflammatory responses.[13]

Antioxidant Mechanisms

Oxidative stress is a critical factor in the pathogenesis of AD.[3] this compound possesses strong antioxidant properties, acting as a free radical scavenger and an iron chelator.[2][23] In animal models of AD, this compound treatment has been shown to reduce markers of oxidative stress, such as malondialdehyde (MDA) and reactive oxygen species (ROS), while enhancing the levels of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[5][7] This restoration of redox homeostasis helps protect neurons from oxidative damage.[24]

Direct Interaction with Aβ

Some studies suggest that this compound can directly interact with the Aβ peptide, although the exact nature of this interaction is complex. While many polyphenols are known to inhibit Aβ aggregation, some evidence indicates that this compound may promote the formation of larger, more stable Aβ fibrils, thereby reducing the levels of more toxic, soluble Aβ oligomers.[15][16] By sequestering Aβ into less harmful plaques, this compound may reduce neurotoxicity.[16]

Experimental Workflow for Evaluating Neuroprotective Compounds

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential neuroprotective compound like this compound for Alzheimer's disease.

References

- 1. This compound ameliorates learning and memory impairment in APP/PS1 transgenic mice via inhibition of β-amyloid production and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Alzheimer Disease | Exploring the molecular mechanisms underlying neuroprotective effect of this compound in okadaic acid-induced Alzheimer’s phenotype | springermedicine.com [springermedicine.com]

- 6. Exploring the molecular mechanisms underlying neuroprotective effect of this compound in okadaic acid-induced Alzheimer's phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Modulates the Amyloid Precursor Protein Gene via Superoxide Dismutase Regulation in the Entorhinal Cortex in an Experimental Alzheimer’s Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound(EA) ameliorates Alzheimer's disease by reducing Aβ levels, oxidative stress and attenuating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound improves the symptoms of early-onset Alzheimer's disease: Behavioral and physiological correlates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oral administration of this compound mitigates perioperative neurocognitive disorders, hippocampal oxidative stress, and neuroinflammation in aged mice by restoring IGF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound promotes Abeta42 fibrillization and inhibits Abeta42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oral this compound attenuated LPS-induced neuroinflammation in rat brain: MEK1 interaction and M2 microglial polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural products against tau hyperphosphorylation‐induced aggregates: Potential therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Neuroprotective Effects of this compound in Alzheimer's Disease: Focus on Underlying Molecular Mechanisms of Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neuroprotective Potential of this compound: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

ellagic acid and gut microbiota interactions

An In-depth Technical Guide to Ellagic Acid and Gut Microbiota Interactions

Introduction

This compound (EA) is a natural polyphenol found in many fruits and nuts, typically as a component of larger molecules called ellagitannins (ETs).[1][2] Upon ingestion, ETs are hydrolyzed in the stomach and small intestine to release EA.[2][3][4][5] However, the bioavailability of EA itself is quite low.[1] The true health benefits attributed to EA-rich foods are largely mediated by its gut microbial metabolites, known as urolithins.[1][6] These dibenzopyran-6-one derivatives are produced by specific bacteria in the colon, resulting in compounds with enhanced bioavailability and biological activity.[1][3]

The transformation of EA by the gut microbiota is not uniform across all individuals, leading to the classification of distinct "urolithin metabotypes".[7][8] These metabotypes (UM-A, UM-B, and UM-0) are defined by the specific types and quantities of urolithins produced, which is dependent on the composition of an individual's gut microbiota.[7][9][10] This guide provides a detailed overview of the metabolic conversion of this compound, the bacteria involved, the biological activities of the resulting urolithins, and the experimental protocols used to study these interactions.

Metabolism of this compound by Gut Microbiota